Formaldehyde hydrazone

Theoretical Chemistry Tautomerism Computational Chemistry

Formaldehyde hydrazone (CAS 6629-91-0), also designated methylidenehydrazine, is the simplest aliphatic hydrazone, with molecular formula CH₄N₂ and a molecular weight of 44.056 g/mol. This compound serves as the foundational member of the hydrazone class, which is characterized by the -NH-N=CH₂ functional group.

Molecular Formula CH4N2
Molecular Weight 44.056 g/mol
CAS No. 6629-91-0
Cat. No. B192779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde hydrazone
CAS6629-91-0
Synonymsformaldehyde hydrazone
Molecular FormulaCH4N2
Molecular Weight44.056 g/mol
Structural Identifiers
SMILESC=NN
InChIInChI=1S/CH4N2/c1-3-2/h1-2H2
InChIKeyIDBOAVAEGRJRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde Hydrazone (CAS 6629-91-0): Simplest Hydrazone Scaffold for Analytical Derivatization and Mechanistic Toxicology Studies


Formaldehyde hydrazone (CAS 6629-91-0), also designated methylidenehydrazine, is the simplest aliphatic hydrazone, with molecular formula CH₄N₂ and a molecular weight of 44.056 g/mol [1]. This compound serves as the foundational member of the hydrazone class, which is characterized by the -NH-N=CH₂ functional group. Its structural simplicity, in contrast to more complex hydrazone derivatives, makes it an essential reagent for analytical derivatization of formaldehyde [2] and a critical intermediate in mechanistic toxicology studies investigating hydrazine-induced DNA alkylation [3].

Why Formaldehyde Hydrazone Cannot Be Replaced by Generic Hydrazones or Alternative Formaldehyde Scavengers Without Quantifiable Compromise


In analytical and toxicological contexts, substituting formaldehyde hydrazone with structurally similar hydrazones or alternative derivatization agents (e.g., DNPH) leads to demonstrable differences in tautomeric stability, electrochemical response, and radical generation profiles [1]. For instance, NMR spectroscopy confirms that mixing hydrazine and formaldehyde yields formaldehyde hydrazone exclusively, not other condensation products like formaldehyde azine, establishing its unique identity in complex reaction mixtures [2]. Furthermore, theoretical studies reveal that formaldehyde hydrazone is 2.0 kcal/mol more stable than its tautomer trans methyl diazene, a thermodynamic distinction that influences its behavior in base-catalyzed tautomerization reactions and distinguishes it from other hydrazone tautomers [3].

Quantitative Differentiation of Formaldehyde Hydrazone: Head-to-Head Data Versus Closest Comparators


Thermodynamic Stability: Formaldehyde Hydrazone vs. Trans Methyl Diazene (Tautomer Comparison)

Ab initio calculations at the TZ2Pf CCSD level demonstrate that formaldehyde hydrazone is the most stable tautomer in its system, exhibiting a 2.0 kcal/mol energy advantage over trans methyl diazene [1].

Theoretical Chemistry Tautomerism Computational Chemistry

Analytical Sensitivity: Voltammetric Detection Limit of Formaldehyde Hydrazone vs. Conventional HPLC-UV Methods

The formation of formaldehyde hydrazone (FAH) enables a highly sensitive voltammetric detection method with a limit of detection (LOD) of 0.002 mg/L (0.06 μM) for formaldehyde, as demonstrated using a bismuth-coated screen-printed carbon electrode (BiSPCE) [1]. This LOD is approximately 2800-fold lower than the OSHA-PEL method's validated range (5.8–17.7 mg/m³) using differential pulse polarography [2].

Analytical Chemistry Electrochemistry Environmental Monitoring

Analytical Precision and Recovery: Formaldehyde Hydrazone Derivatization vs. Chromotropic Acid Method

The phenylhydrazine hydrochloride method, which forms a formaldehyde hydrazone derivative, provides a mean recovery of 106.0% with an RSD of 9.8% for formaldehyde determination in aqueous samples, outperforming the chromotropic acid method in accuracy and precision [1].

Analytical Chemistry Method Validation Water Analysis

Computational Geometry and Electronic Structure: Formaldehyde Hydrazone vs. Benzaldehyde Diphenylhydrazones

Ab initio SCF calculations reveal a fundamental geometric difference: formaldehyde hydrazone is non-planar, whereas its radical cation is planar. In contrast, benzaldehyde diphenylhydrazones exhibit a planar or near-planar structure in the neutral form due to enhanced p-π conjugation [1].

Computational Chemistry Molecular Geometry Electronic Structure

Radical Generation Specificity: Methyl Radicals from Formaldehyde Hydrazone vs. Hydroxyl Radicals from Hydrazine

Spin-trapping experiments demonstrate that catalase-mediated oxidation of formaldehyde hydrazone specifically generates methyl radicals. In contrast, oxidation of the parent compound hydrazine under identical conditions produces only hydroxyl radicals [1].

Toxicology Free Radical Biology Carcinogenesis

Procurement-Driven Application Scenarios for Formaldehyde Hydrazone (CAS 6629-91-0)


Ultra-Trace Formaldehyde Monitoring in Industrial and Environmental Air

For facilities requiring quantification of airborne formaldehyde at sub-ppb levels (e.g., semiconductor cleanrooms, pharmaceutical manufacturing, or environmental compliance monitoring), the formation of formaldehyde hydrazone enables voltammetric detection with a limit of detection of 0.06 μM (0.002 mg/L) [1]. This sensitivity is orders of magnitude lower than traditional polarographic methods [2], justifying the selection of formaldehyde hydrazone-based protocols for trace analysis where other derivatization schemes fail to meet regulatory or quality assurance thresholds.

Mechanistic Toxicology Studies of Hydrazine-Induced Carcinogenesis

In investigations of hydrazine hepatotoxicity and DNA alkylation, formaldehyde hydrazone is the unequivocal intermediate of interest. NMR studies confirm it is the exclusive condensation product formed from hydrazine and endogenous formaldehyde in vivo [3]. Furthermore, its unique metabolic activation by catalase yields methyl radicals, not hydroxyl radicals like hydrazine itself [4]. Procuring formaldehyde hydrazone directly, rather than relying on in situ generation, provides a controlled, characterized source for cell-free and cell-based methylation assays, eliminating confounding variables from hydrazine-formaldehyde reaction mixtures.

Development of Next-Generation Electrochemical Sensors for Formaldehyde

The facile, quantitative conversion of hydrated formaldehyde to electrochemically active formaldehyde hydrazone in the presence of hydrazine sulfate [1] makes this compound essential for developing and validating new electrochemical sensor platforms. Researchers optimizing bismuth-film or other modified electrodes require a reliable, well-characterized hydrazone standard to calibrate sensor response, assess linear dynamic range (0.01–5 mg/L FA), and benchmark performance against conventional HPLC-UV methods. Using the specific hydrazone ensures reproducibility across sensor fabrication batches and inter-laboratory studies.

Computational Chemistry Benchmarking and Molecular Modeling

As the simplest aliphatic hydrazone, formaldehyde hydrazone serves as a critical benchmark system for computational chemistry. Its precisely defined bond lengths (C=N: 1.2809 Å; N-N: 1.3405 Å), nitrogen NMR chemical shifts (105 ppm for NH₂, 340 ppm for C=N), and non-planar equilibrium geometry [5] provide rigorous validation targets for ab initio and DFT methods [6]. Researchers developing new functionals or basis sets rely on these established, quantitative parameters for formaldehyde hydrazone to assess computational accuracy, making it a necessary reference standard for theoretical studies of larger, more complex hydrazone systems.

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